what are the properties of 6-chloro-1H-indene
what are the properties of 6-chloro-1H-indene
An In-depth Technical Guide to 6-Chloro-1H-indene: Properties, Synthesis, and Applications
Introduction
6-Chloro-1H-indene is a halogenated derivative of indene, a bicyclic hydrocarbon consisting of a fused benzene and cyclopentene ring. As a functionalized heterocyclic compound, it serves as a valuable building block and intermediate in organic synthesis. The presence of the chlorine atom and the reactive nature of the indene core provide multiple avenues for chemical modification, making it a molecule of significant interest to researchers in synthetic chemistry and drug discovery. The strategic placement of the chloro-substituent on the aromatic ring influences the electronic properties and reactivity of the molecule, opening pathways to novel compounds that might otherwise be inaccessible.
This guide provides a comprehensive technical overview of 6-chloro-1H-indene, consolidating its physicochemical properties, spectroscopic signature, synthetic methodologies, and reactivity profile. It is intended for researchers, scientists, and drug development professionals seeking to leverage this compound in their work.
Physicochemical and Computed Properties
The fundamental properties of 6-chloro-1H-indene are summarized below. These data are essential for its handling, reaction setup, and purification.
| Property | Value | Source |
| CAS Number | 3970-52-3 | [1][2][3][4][5] |
| Molecular Formula | C₉H₇Cl | [1][4] |
| Molecular Weight | 150.61 g/mol | [1][2] |
| Physical Form | Solid or liquid | [2] |
| Purity | Typically ≥96% | [2] |
| Storage | Sealed in dry, 2-8°C | [2][4] |
| Canonical SMILES | C1C=CC2=C1C=C(C=C2)Cl | [1] |
| InChI Key | XDBIANUEJXHUHN-UHFFFAOYSA-N | [2] |
Computed Molecular Descriptors
Computational models provide further insight into the behavior of 6-chloro-1H-indene, particularly its lipophilicity and structural complexity, which are critical parameters in drug design.
| Descriptor | Value | Source |
| XLogP3 | 3.5 | [1] |
| Hydrogen Bond Donor Count | 0 | [1] |
| Hydrogen Bond Acceptor Count | 0 | [1] |
| Rotatable Bond Count | 0 | [1] |
| Exact Mass | 150.0236279 | [1] |
| Complexity | 151 | [1] |
Spectroscopic Characterization
Spectroscopic analysis is fundamental to confirming the identity and purity of 6-chloro-1H-indene. The following sections describe the expected spectral features.
Caption: Synthetic workflow for 6-chloro-1H-indene from 5-chloro-1-indanone.
Step-by-Step Methodology:
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Grignard Reaction:
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Dissolve 5-chloro-1-indanone in an anhydrous solvent like tetrahydrofuran (THF) under an inert atmosphere (e.g., nitrogen).
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Slowly add a Grignard reagent (e.g., methylmagnesium bromide in diethyl ether) to the solution. The reaction is exothermic and should be controlled to maintain a gentle reflux.
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After the addition is complete, stir the reaction mixture at room temperature for 1-2 hours to ensure completion.
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Quench the reaction by carefully pouring the mixture into cold water or a saturated ammonium chloride solution.
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-
Extraction:
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Extract the aqueous mixture with an organic solvent such as diethyl ether (3x).
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Combine the organic layers, wash with brine, and dry over an anhydrous salt (e.g., MgSO₄).
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Remove the solvent under reduced pressure to yield the crude indanol intermediate.
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-
Dehydration:
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Dissolve the crude alcohol intermediate in a non-polar solvent like benzene or toluene.
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Add a catalytic amount of an acid catalyst, such as p-toluenesulfonic acid (p-TsOH).
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Reflux the mixture for 1-2 hours, often using a Dean-Stark apparatus to remove the water formed during the reaction.
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-
Purification:
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After cooling, pour the reaction mixture into water and neutralize with a weak base (e.g., saturated sodium bicarbonate solution).
-
Separate the organic layer, wash with water, and dry over MgSO₄.
-
Concentrate the solution under reduced pressure.
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Purify the resulting residue by flash column chromatography (e.g., using a hexane/ether eluent system) to obtain pure 6-chloro-1H-indene. [6]
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Reactivity Profile
The reactivity of 6-chloro-1H-indene is governed by the interplay between the aromatic ring, the double bond, and the allylic methylene group.
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Polymerization : Like its parent, indene, 6-chloro-1H-indene can readily polymerize, especially in the presence of acid catalysts or upon exposure to air and light. [7][8]Proper storage is crucial to prevent degradation.
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Acidity of C1 Protons : The protons on the C1 carbon are allylic and relatively acidic (pKa ≈ 20 in DMSO for indene). They can be abstracted by a strong base (e.g., organolithium reagents) to form the corresponding indenyl anion. [8]This anion is aromatic due to its 6 π-electron system in the five-membered ring and is a potent nucleophile, making it a key intermediate in the synthesis of indenyl complexes in organometallic chemistry. [8]* Electrophilic Aromatic Substitution : The benzene ring can undergo electrophilic substitution. The chloro group is an ortho-, para-director and deactivating, while the fused ring system also influences the position of substitution.
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Reactions at the Double Bond : The C2-C3 double bond can undergo addition reactions, such as hydrogenation or halogenation, although this can compete with polymerization. It can also participate in cycloaddition reactions.
Applications in Research and Drug Development
The indene scaffold is a "privileged structure" in medicinal chemistry, appearing in various biologically active compounds. The introduction of a chlorine atom, a common bioisostere for a methyl group, can enhance metabolic stability, improve membrane permeability, and increase binding affinity.
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Scaffold for Bioactive Molecules : Chloro-substituted heterocyclic compounds are prevalent in pharmaceuticals, with applications as antimicrobial, anticancer, and antileishmanial agents. [9][10][11]The 6-chloro-1H-indene core can serve as a starting point for the synthesis of more complex molecules targeting a range of biological targets.
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Fragment-Based Drug Discovery : As a relatively small and rigid molecule with defined chemical handles, 6-chloro-1H-indene is a suitable fragment for use in fragment-based drug discovery (FBDD) campaigns to identify new binding motifs for therapeutic targets.
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Organometallic Chemistry : The ability to form the stable 6-chloroindenyl anion makes this compound a valuable ligand precursor for synthesizing transition metal complexes used in catalysis and materials science.
Caption: Potential application pathways for the 6-chloro-1H-indene scaffold.
Safety and Handling
Proper safety precautions are mandatory when handling 6-chloro-1H-indene.
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Hazard Classification : This material is considered hazardous. [12]It is typically labeled with the GHS07 pictogram (exclamation mark) and the signal word "Warning". [2]The hazard statement H302 (Harmful if swallowed) is associated with it. [2]* Personal Protective Equipment (PPE) : Always wear appropriate PPE, including chemical-resistant gloves, safety goggles with side shields or a face shield, and a lab coat. [13]Work in a well-ventilated area or a chemical fume hood. [12]* Handling and Storage :
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Store in a cool, dry, well-ventilated area in a tightly sealed container. [7]Recommended storage temperature is between 2-8°C. [2][4] * Avoid contact with skin, eyes, and clothing. [12] * Keep away from sources of ignition, as indene and its derivatives can be flammable. [7]* Incompatibilities : Avoid contact with strong acids and strong oxidizing agents, as these can induce vigorous reactions, including polymerization. [7]* First Aid Measures :
-
Skin Contact : Immediately wash the affected area with plenty of soap and water. * Eye Contact : Rinse cautiously with water for several minutes. Remove contact lenses if present and easy to do. Continue rinsing. * Ingestion : If swallowed, call a poison center or doctor immediately. Do not induce vomiting. [12] * Inhalation : Move the person to fresh air and keep them comfortable for breathing.
-
References
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Safety Data Sheet. 1-Hexene. [Link]
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New Jersey Department of Health. Indene Hazardous Substance Fact Sheet. [Link]
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Ascendex Scientific. 6-chloro-2,3-dihydro-1H-indene-1-carboxylic acid. [Link]
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Organic Chemistry Portal. Synthesis of indenes. [Link]
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Cheméo. Indene (CAS 95-13-6) - Chemical & Physical Properties. [Link]
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Royal Society of Chemistry. Formation of 5- and 6-methyl-1H-indene (C10H10) via the reactions of the para-tolyl radical (C6H4CH3) with allene (H2CCCH2) and methylacetylene (HCCCH3) under single collision conditions. [Link]
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Wikipedia. Indene. [Link]
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PubMed Central. Synthetic approaches and pharmaceutical applications of chloro-containing molecules for drug discovery: A critical review. [Link]
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Organic Chemistry Data. NMR Spectroscopy :: 1H NMR Chemical Shifts. [Link]
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PubMed Central. Design, synthesis, bio-evaluation, and in silico studies of some N-substituted 6-(chloro/nitro)-1H-benzimidazole derivatives as antimicrobial and anticancer agents. [Link]
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PubMed Central. Exploring the Reactivity of Rigid 1-Azadienes Derived from Methylene γ-Lactams. Applications to the Stereoselective Synthesis of Spiro-γ-Lactams. [Link]
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Nature. Novel 3-chloro-6-nitro-1H-indazole derivatives as promising antileishmanial candidates: synthesis, biological activity, and molecular modelling studies. [Link]
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YouTube. Solving an Unknown Organic Structure using NMR, IR, and MS. [Link]
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Scribd. IR Spectrum: Problem 6 C H NO MW 151. [Link]
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Journal of the American Chemical Society. Light-catalyzed Organic Reactions. I. The Reaction of Carbonyl Compounds with 2-Methyl-2-butene in the Presence of Ultraviolet Light. [Link]
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